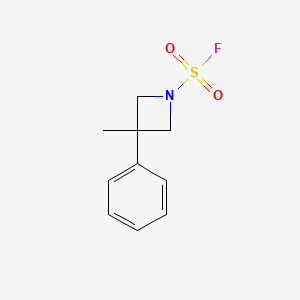
3-Methyl-3-phenylazetidine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-phenylazetidine-1-sulfonyl fluoride is a compound of interest in various fields of chemistry and biology due to its unique structural features and reactivity. This compound contains an azetidine ring, a sulfonyl fluoride group, and both methyl and phenyl substituents, making it a versatile molecule for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenylazetidine-1-sulfonyl fluoride typically involves the formation of the azetidine ring followed by the introduction of the sulfonyl fluoride group. One common method starts with the cyclization of appropriate precursors to form the azetidine ring. This can be achieved through intramolecular nucleophilic substitution reactions under basic conditions. The sulfonyl fluoride group is then introduced via sulfur(vi)-fluoride exchange (SuFEx) reactions, which are known for their efficiency and selectivity .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs scalable methods such as the reaction of sulfonyl chlorides with fluoride sources like potassium fluoride (KF) or sulfuryl fluoride (SO2F2). These methods are favored for their high yields and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-phenylazetidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions where the fluoride is replaced by other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions, altering the electronic properties of the molecule.
Addition Reactions: The compound can participate in addition reactions, particularly with electrophiles, due to the electron-rich nature of the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution typically yields sulfonamide derivatives, while oxidation can lead to sulfonyl derivatives .
Scientific Research Applications
3-Methyl-3-phenylazetidine-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in SuFEx click chemistry.
Biology: Acts as a probe for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with active site residues.
Medicine: Investigated for its potential as a protease inhibitor and in the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-phenylazetidine-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
Phenylmethylsulfonyl fluoride (PMSF): A well-known protease inhibitor with similar reactivity towards nucleophiles.
2-Nitrobenzenesulfonyl fluoride (NBSF): Used in chemical biology for its ability to modify specific amino acid residues.
(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Another protease inhibitor with applications in biochemical research.
Uniqueness
3-Methyl-3-phenylazetidine-1-sulfonyl fluoride is unique due to the presence of the azetidine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
IUPAC Name |
3-methyl-3-phenylazetidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c1-10(9-5-3-2-4-6-9)7-12(8-10)15(11,13)14/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOGEPPGQXSZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)S(=O)(=O)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














